molecular formula C14H10ClN3O B2554348 2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303145-20-2

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B2554348
M. Wt: 271.7
InChI Key: SLRNRSJURNBOPB-UHFFFAOYSA-N
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Description

The compound "2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine" is a derivative of pyridine and oxadiazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of chloro, methyl, and oxadiazole functional groups.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported in several studies. For instance, compounds with the oxadiazole moiety have been synthesized using a linear strategy involving chloroacetyl chloride and phosphoryl oxychloride to yield chloromethyl-oxadiazolyl-pyridine intermediates, which are then treated with amines to produce amine derivatives . Similarly, the synthesis of oxadiazole derivatives containing a chloropyridinyl-methyl moiety has been achieved through the reaction of 2-chloropyridine-5-acetie acid hydrazide with aroyl isothiocyanates, followed by cyclization .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been characterized using various spectroscopic techniques, including X-ray diffraction analysis, which provides unambiguous structural assignments . The molecular orbital calculations correlate well with the absorption properties of the compounds, indicating the influence of substituents on the oxadiazole ring .

Chemical Reactions Analysis

The oxadiazole ring in the compound is reactive and can participate in various chemical reactions. For example, the chloromethyl group in similar structures has been used to react with different amines to produce novel amine derivatives . The reactivity of the oxadiazole ring is also influenced by the substituents on the benzene and pyridine moieties, which can affect the overall chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's optical properties, such as absorption and emission maxima . The intermolecular interactions, including hydrogen bonding and π-π stacking, play a significant role in the crystal packing and polymorphism of these compounds, which can impact their physical properties .

Scientific Research Applications

Antitubercular Activity

Oxadiazole derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. The structural modification of isoniazid (INH) with oxadiazole derivatives resulted in compounds showing significant antitubercular activity. For instance, certain hydrazinecarboxamide and oxadiazole derivatives displayed in vitro efficacy comparable to INH against M. tuberculosis, with some compounds showing significant activity against INH-resistant non-tuberculous mycobacteria (Asif, 2014).

Therapeutic Potential

The 1,3,4-oxadiazole ring, as a part of oxadiazole derivatives, has been highlighted for its effective binding with different enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has extensively focused on developing 1,3,4-oxadiazole-based compounds for treating various ailments due to their therapeutic potency across anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory domains (Verma et al., 2019).

Biological Activities of Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities, which can be further modified to synthesize more effective and potent drugs. These derivatives have shown anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, and anti-inflammatory activities among others. The versatility in biological activities underscores the potential of oxadiazole derivatives in drug development (Jalhan et al., 2017).

properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-3-2-4-10(7-9)13-17-14(19-18-13)11-5-6-12(15)16-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRNRSJURNBOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine

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